Serotonin 5-HT2 Receptor Binding Affinity Compared to Atypical Antipsychotic Clozapine
4-(Piperazin-1-yl)thieno[3,2-c]pyridine exhibits moderate binding affinity for the serotonin 5-HT2 receptor, a key target for atypical antipsychotics. This affinity is quantifiably distinct from the high potency of the reference drug clozapine, demonstrating a specific and selective interaction profile rather than broad, high-affinity binding. The compound also shows weak interaction with the dopamine D2 receptor, a characteristic shared with atypical antipsychotics but achieved through a different structural scaffold [1].
| Evidence Dimension | Binding Affinity (Ki) for 5-HT2 Receptor |
|---|---|
| Target Compound Data | Ki = 141 nM |
| Comparator Or Baseline | Clozapine: Ki = 3.3 nM (5-HT2A) and 13 nM (5-HT2C) |
| Quantified Difference | Target compound's affinity is approximately 10-40 fold lower than clozapine's for 5-HT2 receptor subtypes. |
| Conditions | Radioligand displacement assay using [3H]spiperone on rat hippocampal membranes. |
Why This Matters
This moderate, selective binding profile confirms the compound's utility as a pharmacophore scaffold for developing novel CNS agents, differentiating it from both highly potent, non-selective agents and inactive analogs, which is critical for selecting the correct starting material for medicinal chemistry campaigns.
- [1] BindingDB. (n.d.). BDBM50016970: 4-Piperazin-1-yl-thieno[3,2-c]pyridine; hydrochloride. Retrieved from http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50016970 View Source
